7-(4-methoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 7-(4-methoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one belongs to the thieno[3,2-d]pyrimidin-4(3H)-one family, a heterocyclic scaffold known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Its structure features:
- A 7-(4-methoxyphenyl) substituent, introducing electron-donating methoxy groups that enhance solubility and modulate electronic properties.
- A 3-(3-methylbenzyl) group, contributing hydrophobic interactions and steric effects.
Properties
IUPAC Name |
7-(4-methoxyphenyl)-3-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-14-4-3-5-15(10-14)11-23-13-22-19-18(12-26-20(19)21(23)24)16-6-8-17(25-2)9-7-16/h3-10,12-13H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTWFEMGESLVAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-methoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thieno[3,2-d]pyrimidine family. Its unique structure, characterized by a thieno core and specific substituents, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound features a thieno[3,2-d]pyrimidine core with a methoxyphenyl group at the 7-position and a 3-methylbenzyl group at the 3-position. This specific arrangement is believed to influence its biological properties significantly.
| Structural Features | Description |
|---|---|
| Core Structure | Thieno[3,2-d]pyrimidine |
| 7-Position Substituent | 4-Methoxyphenyl |
| 3-Position Substituent | 3-Methylbenzyl |
Biological Activity
Preliminary research indicates that 7-(4-methoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one may exhibit significant biological activities:
- Antiproliferative Effects: Related thienopyrimidine compounds have shown antiproliferative effects against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the nanomolar range against A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), and other cell lines .
- Tubulin Polymerization Inhibition: Some thienopyrimidines have been identified as potent inhibitors of tubulin polymerization, which is crucial for cell division. This property could lead to their use as anticancer agents .
Case Studies
While specific case studies directly involving 7-(4-methoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one are scarce, related compounds provide insights into its potential therapeutic applications:
- Anticancer Activity: A study on structurally similar thienopyrimidines indicated that modifications at the 7-position significantly enhanced antiproliferative activity against HeLa cells through mechanisms involving cell cycle arrest and apoptosis .
- Inflammation Modulation: Research on analogs has suggested that these compounds can modulate inflammatory responses by inhibiting specific kinases involved in cytokine signaling pathways .
Future Directions
Further investigations are required to fully elucidate the pharmacological profile of 7-(4-methoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one. Key areas for future research include:
- In Vivo Studies: Conducting animal studies to assess the efficacy and safety profile of this compound in a physiological context.
- Mechanistic Studies: Detailed mechanistic studies to clarify how this compound interacts with molecular targets.
- Structure-Activity Relationship (SAR) Analysis: Exploring variations in substituents to optimize biological activity and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key differences among analogs arise from substitutions at positions 3 and 7 of the thienopyrimidinone core. Below is a comparative analysis:
Key Observations :
- Electron-donating groups (e.g., methoxy) increase solubility and may enhance binding to polar targets, whereas electron-withdrawing groups (e.g., Br, Cl, CF3) improve metabolic stability and membrane permeability .
Enzyme Inhibition
- PDE7 Inhibition: Derivatives with 7-aryl substitutions (e.g., 7-phenyl) showed nanomolar potency against PDE7, a target for neurodegenerative diseases. The target compound’s 4-methoxyphenyl group may similarly enhance selectivity .
- Sirtuin 2 (SIRT2) Inhibition: A related compound, ICL-SIRT078, demonstrated neuroprotective effects, suggesting thienopyrimidinones with aryl/heteroaryl substitutions are viable for CNS targets .
Antimicrobial and Anticancer Activity
- Antifungal/Antibacterial : Analogs with pyrazole or triazole moieties (e.g., compounds in ) exhibited broad-spectrum activity, attributed to heterocyclic nitrogen atoms disrupting microbial enzymes .
Cellular Efficacy
- PDE7 Inhibitors : 7-Substituted derivatives (e.g., 28e in ) showed potent cellular efficacy, implying that the target compound’s 4-methoxyphenyl group could similarly enhance intracellular activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
